

Comparative Analysis of PAV-104 Cross-Reactivity with Viral Nucleocapsid Proteins

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Compound of Interest

Compound Name: PAV-104

Cat. No.: B12364326

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This guide provides a comparative analysis of the antiviral agent **PAV-104**, with a focus on its cross-reactivity with nucleocapsid proteins from various viruses. **PAV-104** is a novel small molecule inhibitor of SARS-CoV-2 replication. Its mechanism of action involves the inhibition of the oligomerization of the viral nucleocapsid (N) protein, a critical step for viral assembly and packaging. This guide summarizes the available data on the specificity of **PAV-104** and discusses the potential for its broader application based on the activity of its chemical class.

Executive Summary

PAV-104 has demonstrated potent, nanomolar efficacy against a range of SARS-CoV-2 variants by disrupting the function of the nucleocapsid protein. While direct experimental data on the cross-reactivity of **PAV-104** with the nucleocapsid proteins of other viruses is not yet publicly available, the broader chemical class to which **PAV-104** belongs has shown significant activity against a wide array of respiratory viruses. This suggests that **PAV-104** and its analogs may have the potential for broad-spectrum antiviral applications. The nucleocapsid protein is a promising target for such broad-spectrum inhibitors due to its conserved structural and functional features across viral families.

PAV-104 Activity Against SARS-CoV-2 Nucleocapsid Protein

PAV-104 has been shown to potently inhibit SARS-CoV-2 replication in various cell models, including human airway epithelial cells. The primary mechanism of this inhibition is the interference with the oligomerization of the SARS-CoV-2 nucleocapsid protein, which prevents the formation of new viral particles.

Parameter	PAV-104 against SARS-CoV-2	Reference
Mechanism of Action	Inhibition of Nucleocapsid (N) protein oligomerization	
EC50	1.725 nM (in Calu-3 cells)	

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